4-(Methylsulfanyl)butanamide 4-(Methylsulfanyl)butanamide
Brand Name: Vulcanchem
CAS No.: 88411-81-8
VCID: VC4130287
InChI: InChI=1S/C5H11NOS/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H2,6,7)
SMILES: CSCCCC(=O)N
Molecular Formula: C5H11NOS
Molecular Weight: 133.21 g/mol

4-(Methylsulfanyl)butanamide

CAS No.: 88411-81-8

Cat. No.: VC4130287

Molecular Formula: C5H11NOS

Molecular Weight: 133.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylsulfanyl)butanamide - 88411-81-8

Specification

CAS No. 88411-81-8
Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
IUPAC Name 4-methylsulfanylbutanamide
Standard InChI InChI=1S/C5H11NOS/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H2,6,7)
Standard InChI Key JCERQDSYEXAYTH-UHFFFAOYSA-N
SMILES CSCCCC(=O)N
Canonical SMILES CSCCCC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of 4-(methylsulfanyl)butanamide consists of a four-carbon chain (butanamide) with a carboxamide group (CONH2-\text{CONH}_2) at one end and a methylsulfanyl group (SCH3-\text{SCH}_3) at the terminal carbon. The presence of both polar (amide) and nonpolar (methylsulfanyl) groups confers amphiphilic properties, influencing its solubility and reactivity. The sulfur atom in the methylsulfanyl group contributes to nucleophilic and redox-active behavior, enabling participation in diverse chemical reactions .

Physical and Spectral Characteristics

While direct experimental data for 4-(methylsulfanyl)butanamide is limited, its properties can be inferred from structurally analogous compounds:

PropertyValue/Description
Molecular Weight133.21 g/mol
Melting PointEstimated 85–95°C (derived from )
SolubilityModerately soluble in polar solvents (e.g., ethanol, DMSO)
LogP (Partition Coefficient)~0.8 (predictive data)
IR Spectral Peaks3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C–S stretch)

The compound’s pKa\text{p}K_a is approximated at 15.5 for the amide group and 10.2 for the thioether, based on computational models .

Synthesis Methodologies

Conventional Laboratory Synthesis

A patent describing the synthesis of 4-methylsulfonyl methylbenzene (CAS: 1289620-49-0) provides a foundational approach adaptable to 4-(methylsulfanyl)butanamide . The process involves two key steps:

  • Reduction of Sulfonyl Chloride:
    4-Toluenesulfonyl chloride\text{4-Toluenesulfonyl chloride} is reduced with sodium sulfite in an alkaline aqueous solution to form sodium 4-methylbenzenesulfinate. This step, conducted at 60–90°C for 2 hours, achieves yields exceeding 85% .

  • Methylation with Chloromethane:
    The sulfinate intermediate reacts with chloromethane under elevated pressure (2.6–3.0 MPa) and temperature (50–90°C) to install the methylsulfanyl group. Post-reaction processing includes filtration and recrystallization to isolate the product .

Biological and Pharmacological Activities

Enzyme Inhibition Mechanisms

Derivatives of 4-(methylsulfanyl)butanamide, such as 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride (CID 20545820), exhibit inhibitory effects on enzymes involved in inflammatory pathways . The methylsulfanyl group facilitates hydrogen bonding with catalytic residues, while the amide moiety stabilizes interactions via van der Waals forces.

Industrial and Research Applications

Pharmaceutical Intermediates

4-(Methylsulfanyl)butanamide serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, its derivative PF 04753299 (CAS: 1289620-49-0) is investigated for oncology applications .

Agrochemical Uses

In agrochemistry, the compound’s derivatives act as growth regulators in crops like Oryza sativa (rice), improving yield by 15–20% under controlled field trials .

Recent Advancements and Future Directions

Green Synthesis Innovations

Recent patents highlight solvent-free approaches using ionic liquids (e.g., [BMIM][BF₄]) to reduce environmental impact. These methods achieve 92% yield at 80°C, compared to 78% in traditional aqueous systems .

Drug Delivery Systems

Nanoparticle-encapsulated derivatives show enhanced bioavailability in preclinical models. Poly(lactic-co-glycolic acid) (PLGA) carriers extend plasma half-life from 2.1 to 8.7 hours in murine studies .

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